4-benzoyl-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperazines and other heterocyclic compounds .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in patients with neurodegenerative diseases .
Comparison with Similar Compounds
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as benzylpiperazine and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . While benzylpiperazine is known for its stimulant properties and potential for abuse , this compound is primarily researched for its therapeutic potential. The presence of the benzoyl and diphenyl groups in its structure makes it unique and potentially more selective in its biological activity .
Biological Activity
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide, a compound within the piperazine family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula : C24H23N3O2
CAS Number : 526190-66-9
IUPAC Name : this compound
The structure of this compound features a piperazine ring substituted with a benzoyl group and two phenyl groups. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The compound acts primarily as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is crucial in various neurological conditions where increased cholinergic activity is beneficial, such as Alzheimer's disease.
Interaction with Molecular Targets
- Acetylcholinesterase Inhibition : Binds to the active site of the enzyme.
- TRPV1 Antagonism : Exhibits antagonistic properties against the TRPV1 receptor, which is involved in pain perception and inflammation .
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds, including this compound, show significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria.
Anticancer Potential
Studies have demonstrated that this compound possesses anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The ability to modulate key signaling pathways related to cell survival makes it a candidate for further investigation in cancer therapy .
Data Table: Summary of Biological Activities
Case Study 1: Acetylcholinesterase Inhibition
A study highlighted that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This effect was linked to improved cognitive function in animal models of Alzheimer's disease.
Case Study 2: TRPV1 Antagonism
In a pharmacological evaluation, this compound showed promising results as a TRPV1 antagonist. The study reported reduced pain responses in models of inflammatory pain, suggesting potential applications in pain management therapies .
Properties
IUPAC Name |
4-benzoyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-4-1-5-11-20)25-16-18-26(19-17-25)24(29)27(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBNWVSRYPQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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